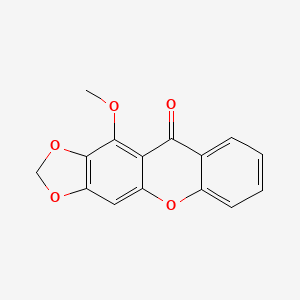

1-Methoxy-2,3-methylenedioxyxanthone

Description

Structure

3D Structure

Properties

CAS No. |

63625-05-8 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

11-methoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |

InChI |

InChI=1S/C15H10O5/c1-17-15-12-10(6-11-14(15)19-7-18-11)20-9-5-3-2-4-8(9)13(12)16/h2-6H,7H2,1H3 |

InChI Key |

XEFLZEPEOLTAKR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC3=C1OCO3)OC4=CC=CC=C4C2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methoxy-2,3-methylenedioxyxanthone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural sources, detailed isolation and purification protocols, and a summary of its known biological activities, with a focus on its antioxidant and vasodilatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources

The principal natural source of this compound is the root of Polygala caudata , a plant belonging to the Polygalaceae family.[1][2] This plant has a history of use in traditional Chinese medicine.[3] While Polygala caudata is the most cited source, other species within the Polygala genus are also known to produce a variety of xanthones and could potentially be secondary sources of this specific compound.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₅ | [7] |

| Molecular Weight | 270.24 g/mol | [7] |

| IUPAC Name | 11-methoxy-[1][8]dioxolo[4,5-b]xanthen-10-one | [7] |

| CAS Number | 63625-05-8 | [2] |

Isolation and Purification

The following protocol for the isolation and purification of this compound is based on the methodology described by Lin et al. (2005) from the roots of Polygala caudata.[1][3]

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Dried and powdered roots of Polygala caudata are subjected to solvent extraction.

-

The specifics of the solvent system and extraction conditions (e.g., maceration, Soxhlet extraction) would be detailed in the full methodology, which typically involves the use of organic solvents of increasing polarity to separate compounds based on their solubility.

-

-

Fractionation:

-

The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds.

-

The organic fraction, enriched with xanthones, is concentrated under reduced pressure.

-

-

Chromatographic Purification:

-

The concentrated extract undergoes a series of chromatographic steps to isolate the target compound.

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the desired compound are further purified using a Sephadex LH-20 column, often with methanol (B129727) as the eluent, to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase may be employed.

-

The overall workflow for the isolation and purification of this compound can be visualized in the following diagram.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.

| Spectroscopic Data | Chemical Shifts (δ) and other relevant values |

| ¹H-NMR | Data not available in the searched resources. Typically, a singlet for the methoxy (B1213986) group protons would be observed around 3.8-4.0 ppm, and signals for the methylenedioxy protons would appear as a singlet around 6.0 ppm. Aromatic proton signals would be present in the range of 6.5-8.0 ppm. |

| ¹³C-NMR | Data not available in the searched resources. Characteristic signals would include the methoxy carbon around 55-60 ppm, the methylenedioxy carbon around 100 ppm, and aromatic carbons between 100-160 ppm. The carbonyl carbon of the xanthone skeleton would appear downfield, typically above 180 ppm. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 270.24 would be observed. |

Biological Activity

This compound has demonstrated notable biological activities, primarily as an antioxidant and a vasodilator.[1][2]

Antioxidant Activity

The antioxidant potential of this xanthone has been evaluated using in vitro assays.

This assay measures the ability of a compound to scavenge hydrogen peroxide (H₂O₂), a reactive oxygen species. The reaction involves the oxidation of luminol (B1675438) by H₂O₂ in the presence of a catalyst (e.g., horseradish peroxidase), which produces light. An antioxidant will quench this chemiluminescence.

-

A solution containing luminol and a catalyst in a suitable buffer is prepared.

-

The test compound (this compound) at various concentrations is added to the luminol solution.

-

The reaction is initiated by the addition of H₂O₂.

-

The chemiluminescence is measured over time using a luminometer.

-

The percentage of H₂O₂ scavenging activity is calculated by comparing the chemiluminescence intensity in the presence and absence of the test compound.

The following diagram illustrates the principle of the luminol chemiluminescence assay.

References

- 1. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. New flavonol glycosides and new xanthone from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H10O5 | CID 622890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanism of vasorelaxation of thoracic aorta caused by xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 1-Methoxy-2,3-methylenedioxyxanthone. This naturally occurring xanthone (B1684191), isolated from Polygala caudata, has demonstrated notable antioxidant and vasodilatory properties, making it a compound of interest for further investigation in drug discovery and development. This document outlines a detailed isolation protocol, a proposed synthetic pathway, and a summary of its physicochemical and spectroscopic data. Furthermore, it explores the potential mechanisms underlying its biological effects through signaling pathway diagrams.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold. They are widely distributed in higher plants and fungi and are known to exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] this compound is a naturally occurring xanthone that has been isolated from the roots of Polygala caudata.[2] This compound has garnered scientific interest due to its demonstrated antioxidant and vasodilatory activities in vitro.[2] Understanding its synthesis and detailed characterization is crucial for enabling further research into its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₅ | [3] |

| Molecular Weight | 270.24 g/mol | [3] |

| CAS Number | 63625-05-8 | [3] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Not Reported |

Synthesis and Isolation

While this compound is a natural product, its synthesis in the laboratory can provide a reliable source for research and development. This section details both its isolation from natural sources and a proposed synthetic route.

Isolation from Polygala caudata

This compound has been successfully isolated from the roots of Polygala caudata. The general workflow for this isolation process is depicted in the diagram below.

Experimental Protocol: Isolation from Polygala caudata

-

Extraction: The air-dried and powdered roots of Polygala caudata are extracted exhaustively with a suitable organic solvent such as ethanol or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing the target compound is identified using thin-layer chromatography (TLC).

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the different components.

-

Final Purification: Fractions containing this compound, as identified by TLC, are combined and further purified by techniques such as preparative TLC or recrystallization from a suitable solvent to afford the pure compound.

Proposed Synthetic Pathway

A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction between a suitably substituted benzoic acid and a phenol, followed by cyclization.[4][5]

Experimental Protocol: Proposed Synthesis

-

Friedel-Crafts Acylation: 2-Hydroxy-3,4-methylenedioxybenzoic acid and m-methoxyphenol are reacted in the presence of a condensing agent such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). The reaction mixture is heated to afford the corresponding benzophenone intermediate.

-

Cyclization: The benzophenone intermediate is then subjected to intramolecular cyclization via dehydration. This can often be achieved by heating in the presence of a strong acid or a dehydrating agent, leading to the formation of the xanthone ring system.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield pure this compound.

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected and reported spectral data are summarized below.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, a methoxy (B1213986) group (singlet, ~3.9-4.1 ppm), and a methylenedioxy group (singlet, ~6.0-6.2 ppm). |

| ¹³C NMR | Expected signals for aromatic carbons, a methoxy carbon (~55-60 ppm), a methylenedioxy carbon (~100-105 ppm), and a carbonyl carbon (~175-185 ppm). |

| IR (Infrared) | Expected characteristic absorption bands for a carbonyl group (~1650 cm⁻¹), aromatic C=C stretching, and C-O ether linkages. |

| MS (Mass Spectrometry) | Expected molecular ion peak [M]⁺ at m/z 270, corresponding to the molecular weight of the compound. |

Note: Specific, experimentally obtained high-resolution spectra were not available in the public domain at the time of this guide's compilation. The data presented are based on expected values and information from related compounds.

Biological Activity and Mechanism of Action

This compound has been reported to possess both antioxidant and vasodilatory properties.

Antioxidant Activity

The antioxidant activity of xanthones is generally attributed to their polyphenolic structure, which enables them to scavenge free radicals and chelate metal ions. The proposed mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.

Vasodilatory Activity

The vasodilatory effect of xanthones can be mediated through several pathways, including the enhancement of nitric oxide (NO) production and the activation of potassium (K⁺) channels in vascular smooth muscle cells.[6] Increased NO levels lead to the activation of guanylate cyclase, resulting in increased cGMP levels and subsequent vasorelaxation. The opening of K⁺ channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of Ca²⁺ through voltage-gated calcium channels, also promoting vasorelaxation.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and vasodilatory activities. This technical guide provides a foundational understanding of its synthesis, isolation, and characterization, which is essential for facilitating further research. The proposed synthetic route offers a viable alternative to isolation from natural sources. Future studies should focus on elucidating the precise mechanisms of its biological activities and evaluating its therapeutic potential in preclinical models.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C15H10O5 | CID 622890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

1-Methoxy-2,3-methylenedioxyxanthone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the roots of Polygala caudata. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its antioxidant and vasodilatory effects. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside spectroscopic data for its characterization. Furthermore, this guide elucidates the potential signaling pathway involved in its vasodilatory mechanism and outlines a general workflow for its investigation.

Chemical Structure and Identification

This compound, a member of the xanthone class of oxygenated heterocyclic compounds, possesses a dibenzo-γ-pyrone scaffold. Its structure is characterized by a methoxy (B1213986) group at the C-1 position and a methylenedioxy bridge between the C-2 and C-3 positions.

Chemical Structure:

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | 11-methoxy-[2][3]dioxolo[4,5-b]xanthen-10-one |

| CAS Number | 63625-05-8 |

| Molecular Formula | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol |

| SMILES | COC1=C2C(=CC3=C1OCO3)OC4=CC=CC=C4C2=O |

| InChI | InChI=1S/C15H10O5/c1-17-15-12-10(6-11-14(15)19-7-18-11)20-9-5-3-2-4-8(9)13(12)16/h2-6H,7H2,1H3 |

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data for Structural Elucidation [4]

| Spectroscopic Technique | Data |

| UV (MeOH) λmax (nm) | 244, 322, 370 |

| IR (KBr) νmax (cm⁻¹) | 1650 (conjugated C=O) |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.28 (1H, dd, J=8.0, 1.6 Hz, H-8), 7.71 (1H, ddd, J=8.4, 7.2, 1.6 Hz, H-6), 7.50 (1H, d, J=8.4 Hz, H-5), 7.39 (1H, td, J=8.0, 1.2 Hz, H-7), 6.84 (1H, s, H-4), 6.13 (2H, s, OCH₂O), 4.02 (3H, s, OCH₃) |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 178.9 (C-9), 156.0 (C-4a), 155.8 (C-8a), 150.8 (C-1), 148.4 (C-2), 144.2 (C-3), 134.1 (C-6), 126.5 (C-5a), 123.9 (C-7), 121.3 (C-4b), 117.8 (C-8), 117.5 (C-1a), 108.9 (C-5), 102.1 (OCH₂O), 98.9 (C-4), 62.0 (OCH₃) |

| MS (EI, m/z) | 270 [M]⁺ |

Biological Activities and Mechanisms

This compound has demonstrated notable antioxidant and vasodilatory properties in vitro.

Antioxidant Activity

The antioxidant potential of this xanthone has been evaluated using a luminol (B1675438) chemiluminescence method, which measures the scavenging activity against reactive oxygen species (ROS).[2][4]

Table 3: In Vitro Antioxidant Activity [2][4]

| Assay | Concentration | Scavenging Effect (%) |

| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 |

| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7 |

Vasodilatory Activity

This compound exhibits a dose-dependent relaxing effect on vascular smooth muscle. This activity has been demonstrated in pre-contracted Wistar rat thoracic aorta rings.[2][4] The mechanism is suggested to be endothelium-dependent and likely involves the nitric oxide (NO) signaling pathway.

The vasodilatory effect of many xanthones is mediated through the endothelial nitric oxide synthase (eNOS) pathway. It is proposed that this compound stimulates endothelial cells, leading to the activation of eNOS. This enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. Nitric oxide then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular Ca²⁺ concentration and smooth muscle relaxation, causing vasodilation.

Experimental Protocols

Isolation from Polygala caudata[5]

This protocol describes the general procedure for the isolation of xanthones, including this compound, from the roots of Polygala caudata.

-

Extraction: The dried and powdered roots of Polygala caudata are macerated with 95% ethanol (B145695) at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The residue is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography (Initial): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607), ethyl acetate, acetone, and methanol.

-

Column Chromatography (Secondary): The chloroform fraction is further purified by silica gel column chromatography using a petroleum ether/acetone gradient.

-

Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and purified by Sephadex LH-20 column chromatography with a chloroform/methanol (1:1) eluent to yield pure this compound.

Antioxidant Activity Assay (Luminol Chemiluminescence)[2][4]

This assay measures the ability of the compound to scavenge hydrogen peroxide (H₂O₂).

-

Reagent Preparation: Prepare a luminol solution and a hydrogen peroxide solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A catalyst, such as horseradish peroxidase, may be included to enhance the reaction.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations (e.g., 10 µg/mL and 2 µg/mL).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, luminol solution, and the test compound solution.

-

Initiate the chemiluminescent reaction by adding the hydrogen peroxide solution.

-

Immediately measure the luminescence intensity using a microplate luminometer.

-

-

Data Analysis: The scavenging activity is calculated as the percentage inhibition of the chemiluminescence signal in the presence of the compound compared to the control (without the compound). Ascorbic acid can be used as a positive control.

Vasodilation Assay (Isolated Rat Thoracic Aorta Rings)[2][4]

This ex vivo assay assesses the vasodilatory effect on arterial smooth muscle.

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution.

-

The aorta is cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-3 mm in width.

-

-

Experimental Setup:

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

-

Assay Protocol:

-

The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

-

The rings are pre-contracted with a vasoconstrictor agent, such as potassium chloride (KCl) or phenylephrine.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

-

Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. Dose-response curves are constructed to determine the potency (e.g., EC₅₀) of the compound. To investigate the role of the endothelium, experiments can be repeated in endothelium-denuded aortic rings.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant and vasodilatory activities. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals interested in further exploring its therapeutic potential. Future research should focus on:

-

In vivo studies: To confirm the antioxidant and vasodilatory effects in animal models and to assess its pharmacokinetic and toxicological profiles.

-

Mechanism of action: To further elucidate the precise molecular targets and signaling pathways involved in its biological activities.

-

Synthesis: Development of an efficient and scalable synthetic route to enable further pharmacological investigation and potential clinical development.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of this interesting xanthone derivative can be unlocked.

References

- 1. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 2. Evaluation of antioxidant activity by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Spectroscopic and Biological Insights into 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) with notable antioxidant and vasodilatory properties. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, alongside a summary of the compound's known biological activities. Visualizations of the key signaling pathways influenced by this compound are also included to facilitate a deeper understanding of its mechanism of action.

Spectroscopic Data Analysis

This compound was first isolated from the roots of Polygala caudata. Its structure was elucidated using a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Isolation of this compound

The compound was isolated from the roots of Polygala caudata. The general procedure involves solvent extraction of the plant material, followed by various chromatographic techniques such as silica (B1680970) gel column chromatography to separate the individual compounds. The purity of the isolated compound is then assessed by techniques like High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.

-

¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the chemical shifts of all carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, confirming the overall structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are analyzed to identify the characteristic vibrations of the functional groups present in the molecule, such as carbonyl (C=O), ether (C-O), aromatic (C=C), and methylenedioxy (-O-CH₂-O-) groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Biological Activity and Signaling Pathways

This compound has demonstrated both antioxidant and vasodilatory activities in vitro.[1]

Antioxidant Activity

Xanthones are known to exert their antioxidant effects through various mechanisms, including the modulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Nrf2-mediated antioxidant response pathway.

Vasodilatory Activity

The vasodilatory effect of xanthones can be mediated through multiple pathways, including the production of nitric oxide (NO) and the modulation of ion channels in vascular smooth muscle cells. Increased NO production leads to the activation of soluble guanylate cyclase (sGC), which in turn increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, ultimately causing vasodilation. Additionally, the opening of potassium (K⁺) channels and the blocking of calcium (Ca²⁺) channels in smooth muscle cells contribute to hyperpolarization and relaxation of the blood vessel.

Caption: Vasodilatory signaling pathway of xanthones.

References

Unveiling the Bioactive Potential: A Technical Guide to 1-Methoxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the roots of Polygala caudata.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its antioxidant and vasodilatory properties. While research on this specific molecule is nascent, this document consolidates the existing data, presents detailed experimental protocols for its study, and explores potential mechanisms of action based on related compounds. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | 11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one |

| CAS Number | 63625-05-8 |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Biological Activity: Quantitative Data

The primary reported biological activities of this compound are its antioxidant and vasodilatory effects. The available quantitative data is summarized below.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated by its ability to scavenge hydrogen peroxide (H₂O₂).

| Assay | Concentration | Scavenging Effect (%) | Reference |

| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 | [1] |

| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7 | [1] |

Vasodilatory Activity

This compound has been shown to induce a dose-dependent relaxation of KCl-induced contractions in isolated Wistar rat thoracic aorta rings.[1] However, specific EC₅₀ values or a detailed dose-response curve for this compound have not been published.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a practical guide for researchers aiming to replicate or build upon these findings.

Antioxidant Activity: H₂O₂ Scavenging Assay (Luminol Chemiluminescence Method)

This protocol is a generalized procedure based on the luminol (B1675438) chemiluminescence assay used to assess the H₂O₂ scavenging activity of compounds.

Objective: To determine the ability of this compound to scavenge hydrogen peroxide.

Principle: The chemiluminescence of luminol is induced by an oxidizing agent, in this case, H₂O₂ in the presence of a catalyst (e.g., horseradish peroxidase). An antioxidant compound will scavenge H₂O₂ and thus reduce the chemiluminescence signal in a concentration-dependent manner.

Materials:

-

This compound

-

Luminol

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) for sample dilution

-

Chemiluminometer or a microplate reader with chemiluminescence detection capabilities

-

96-well white opaque microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in PBS to achieve the final desired concentrations (e.g., 2 and 10 µg/mL).

-

Prepare a working solution of luminol in PBS.

-

Prepare a working solution of HRP in PBS.

-

Prepare a working solution of H₂O₂ in PBS.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

50 µL of PBS (for blank) or the test compound at various concentrations.

-

50 µL of the luminol working solution.

-

50 µL of the HRP working solution.

-

-

Initiate the reaction by adding 50 µL of the H₂O₂ working solution to each well.

-

Immediately place the plate in the chemiluminometer and measure the luminescence intensity over a specified period.

-

-

Data Analysis:

-

The scavenging effect is calculated as a percentage of the inhibition of the chemiluminescence signal compared to the control (without the test compound).

-

Scavenging Effect (%) = [(Luminescence_control - Luminescence_sample) / Luminescence_control] x 100

-

References

The Therapeutic Potential of 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2,3-methylenedioxyxanthone, a natural xanthone (B1684191) isolated from the roots of Polygala caudata, has demonstrated promising therapeutic potential, primarily exhibiting antioxidant and vasodilatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, including its chemical properties, experimental data from key in vitro studies, and detailed experimental protocols. Furthermore, this paper presents hypothesized signaling pathways for its observed bioactivities, offering a foundation for future research and drug development endeavors.

Introduction

Xanthones are a class of polyphenolic compounds found in various plant species, known for their diverse pharmacological activities. This compound is a notable member of this class, distinguished by its specific chemical structure. Initial research has highlighted its potential as a therapeutic agent, particularly in the context of cardiovascular health and diseases related to oxidative stress. This document aims to consolidate the available data on this compound to facilitate further investigation into its mechanisms of action and potential clinical applications.

Chemical and Physical Properties

This compound is a small molecule with the following key identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 11-methoxy-[1][2]dioxolo[4,5-b]xanthen-10-one | PubChem |

| Molecular Formula | C₁₅H₁₀O₅ | PubChem |

| Molecular Weight | 270.24 g/mol | PubChem |

| CAS Number | 63625-05-8 | PubChem |

| Appearance | Powder | ChemNorm |

| Purity | 95-98% (HPLC) | ChemNorm |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | ChemNorm |

Therapeutic Effects and Experimental Data

The primary therapeutic effects of this compound identified to date are its antioxidant and vasodilatory activities, as demonstrated in in vitro studies.[3]

Antioxidant Activity

The antioxidant potential of this compound was assessed by its ability to scavenge hydrogen peroxide (H₂O₂). The study by Lin et al. (2005) provides quantitative data on this activity.[3]

| Concentration | H₂O₂ Scavenging Effect (%) |

| 10 µg/mL | 58.4 - 94.5 |

| 2 µg/mL | 26.0 - 84.7 |

Data from Lin LL, et al. Planta Med. 2005;71(4):372-375.[3]

Vasodilatory Activity

This compound has been shown to induce relaxation of vascular smooth muscle. Specifically, it exhibited a dose-dependent relaxing effect on contractions evoked by potassium chloride (KCl) in Wistar rat thoracic aorta rings.[3] While the specific dose-response data for this compound alone is not detailed in the initial study, it was grouped with other xanthones showing this effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Antioxidant Activity Assay (Luminol Chemiluminescence Method)

This protocol is based on the method described by Lin et al. (2005) for measuring H₂O₂ scavenging activity.

Objective: To quantify the ability of this compound to scavenge hydrogen peroxide.

Materials and Reagents:

-

This compound

-

Luminol

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

Microplate luminometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

Luminol solution

-

HRP solution

-

This compound solution at final concentrations of 10 µg/mL and 2 µg/mL.

-

-

Initiate the chemiluminescence reaction by adding H₂O₂ solution to each well.

-

Immediately measure the chemiluminescence intensity using a microplate luminometer.

-

A control group without the test compound is run in parallel.

-

The scavenging effect is calculated as the percentage reduction in chemiluminescence in the presence of the compound compared to the control.

Vasodilatory Activity Assay (Isolated Rat Thoracic Aorta Rings)

This protocol is based on the methodology for assessing vasodilation in isolated arterial rings.

Objective: To determine the vasodilatory effect of this compound on vascular smooth muscle.

Materials and Reagents:

-

Male Wistar rats (200-250 g)

-

This compound

-

Potassium chloride (KCl)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g.

-

Induce a sustained contraction of the aortic rings by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.

-

Once the contraction is stable, add this compound in a cumulative, dose-dependent manner.

-

Record the changes in isometric tension using the force transducers and data acquisition system.

-

The relaxing effect is expressed as a percentage of the maximal contraction induced by KCl.

Hypothesized Signaling Pathways

While specific mechanistic studies on this compound are limited, based on the known mechanisms of other xanthones with similar biological activities, the following signaling pathways are hypothesized.

Antioxidant Activity Pathway

The antioxidant effects of many polyphenolic compounds, including xanthones, are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Caption: Hypothesized Nrf2-mediated antioxidant pathway of this compound.

Vasodilatory Activity Pathway

The vasodilatory effects of xanthones can be mediated through multiple pathways, including the stimulation of nitric oxide synthase and the modulation of potassium channels in vascular smooth muscle cells.

Caption: Hypothesized NO-mediated and K+ channel-related vasodilatory pathway of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a bioactive compound with therapeutic potential. Its antioxidant and vasodilatory properties make it a candidate for further investigation in the context of cardiovascular diseases, such as hypertension and atherosclerosis, as well as other conditions associated with oxidative stress.

Future research should focus on:

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in its antioxidant and vasodilatory effects. This includes confirming the hypothesized roles of the Nrf2 and NO/cGMP pathways.

-

In vivo efficacy and safety: Evaluating the therapeutic effects and toxicological profile of this compound in animal models of relevant diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and vasodilatory activities in vitro. This technical guide has summarized the current knowledge and provided a framework for future research. Further comprehensive studies are warranted to fully characterize its therapeutic potential and pave the way for its potential development as a novel therapeutic agent.

References

- 1. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Mechanism of Action of 1-Methoxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2,3-methylenedioxyxanthone, a natural xanthone (B1684191) derivative isolated from the roots of Polygala caudata, has demonstrated notable biological activities, primarily as an antioxidant and a vasodilator. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways. The core activities of this compound involve direct scavenging of reactive oxygen species and induction of vasorelaxation in vascular smooth muscle, suggesting its potential as a lead compound in the development of therapeutic agents for cardiovascular and oxidative stress-related disorders.

Core Biological Activities

This compound exhibits two primary biological effects: antioxidant activity and vasodilatory action.

Antioxidant Activity

The antioxidant properties of this compound have been attributed to its ability to scavenge reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). This activity was observed in in vitro studies utilizing luminol-based chemiluminescence assays.[1][2]

Vasodilatory Effects

The compound has been shown to induce dose-dependent relaxation of vascular smooth muscle.[1][2] Specifically, it relaxes contractions in Wistar rat thoracic aorta rings that have been pre-contracted with potassium chloride (KCl).[1][2] This suggests a direct effect on the vascular smooth muscle cells. While the precise mechanism for this specific xanthone is not fully elucidated in the primary literature, related methoxy-substituted xanthones have been shown to exert their vasodilator effects through multiple pathways, including the blockade of L-type calcium channels, the production of nitric oxide (NO), and the activation of potassium (K⁺) channels.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound and related compounds from the study by Lin et al. (2005).

| Compound/Compound Group | Assay | Concentration | Result | Reference |

| Compounds 1-5, 7, 8 (including this compound) | H₂O₂ Scavenger Activity (Luminol Chemiluminescence) | 10 µg/mL | 58.4 - 94.5% scavenging effect | [1][2] |

| Compounds 1-5, 7, 8 (including this compound) | H₂O₂ Scavenger Activity (Luminol Chemiluminescence) | 2 µg/mL | 26.0 - 84.7% scavenging effect | [1][2] |

| This compound (Compound 5) | Vasodilation on KCl-evoked contractions | Dose-dependent | Exhibited relaxing activity | [1][2] |

Signaling Pathways and Mechanisms of Action

Based on the observed biological activities and studies on related xanthone derivatives, the following signaling pathways are likely involved in the mechanism of action of this compound.

Antioxidant Mechanism

The antioxidant effect is primarily a direct chemical interaction where the xanthone molecule donates an electron or a hydrogen atom to neutralize reactive oxygen species like H₂O₂. This direct scavenging activity helps to mitigate cellular damage caused by oxidative stress.

Vasodilatory Mechanism

The vasodilation is likely a multi-faceted process. The relaxation of KCl-induced contractions suggests an interference with mechanisms involving membrane depolarization and calcium influx through voltage-gated calcium channels. Furthermore, considering the mechanisms of other methoxylated xanthones, the nitric oxide (NO) signaling pathway may also be involved.

High concentrations of extracellular KCl cause membrane depolarization, which opens voltage-gated L-type calcium channels, leading to an influx of Ca²⁺ and subsequent muscle contraction. The relaxing effect of this compound on KCl-pre-contracted aortic rings suggests it may block these calcium channels, reducing intracellular Ca²⁺ concentration and leading to relaxation.

Some methoxy-substituted xanthones have been shown to stimulate the production of nitric oxide (NO) in endothelial cells. NO then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

Experimental Protocols

The following are detailed descriptions of the methodologies employed in the key experiments cited.

Antioxidant Activity Assay: H₂O₂ Scavenging by Luminol (B1675438) Chemiluminescence

This assay measures the ability of a compound to scavenge hydrogen peroxide, thereby inhibiting the chemiluminescent reaction of luminol.

-

Principle: Luminol produces light in the presence of an oxidizing agent (like H₂O₂) and a catalyst. The intensity of the emitted light is proportional to the amount of H₂O₂. An antioxidant will reduce the amount of H₂O₂, leading to a decrease in chemiluminescence.

-

Reagents:

-

Luminol solution

-

Hydrogen peroxide (H₂O₂) solution

-

Catalyst (e.g., horseradish peroxidase)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare working solutions of luminol, H₂O₂, and the catalyst in the buffer.

-

In a luminometer cuvette or a well of a microplate, add the buffer solution.

-

Add the test compound at the desired final concentrations (e.g., 2 µg/mL and 10 µg/mL).

-

Initiate the reaction by adding the luminol and H₂O₂ solutions.

-

Immediately measure the chemiluminescence intensity over a specific period using a luminometer.

-

A control reaction is performed without the test compound.

-

The percentage of H₂O₂ scavenging activity is calculated using the formula: % Scavenging = [(Control Luminescence - Sample Luminescence) / Control Luminescence] x 100

-

Vasodilation Assay in Isolated Wistar Rat Thoracic Aorta Rings

This ex vivo assay assesses the ability of a compound to relax pre-contracted vascular tissue.

-

Principle: Isolated arterial rings can be mounted in an organ bath and their contraction and relaxation can be measured isometrically. The effect of a test compound on the tone of the arterial ring provides information about its vasoactive properties.

-

Procedure:

-

Tissue Preparation:

-

Male Wistar rats are euthanized.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

-

Adherent connective and fatty tissues are removed.

-

The aorta is cut into rings of approximately 2-3 mm in width.

-

-

Mounting:

-

The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

The rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1.5-2.0 g).

-

The viability of the rings is tested by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

-

Experiment:

-

After washing and returning to baseline tension, a sustained contraction is induced with KCl.

-

Once the contraction reaches a stable plateau, the test compound (this compound) is added cumulatively in increasing concentrations.

-

The relaxation response is recorded as a percentage decrease from the maximal KCl-induced contraction.

-

-

Data Analysis:

-

Dose-response curves are constructed, and parameters such as the maximal relaxation (Emax) can be determined.

-

-

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antioxidant and vasodilatory properties. The primary mechanism of its antioxidant activity appears to be direct ROS scavenging. Its vasodilatory action likely involves the inhibition of calcium influx in vascular smooth muscle cells, with a potential contribution from the nitric oxide signaling pathway.

For drug development professionals, this compound represents a valuable scaffold. Future research should focus on:

-

Elucidating the specific molecular targets and detailed signaling pathways involved in its vasodilatory effect.

-

Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Evaluating its efficacy and safety in in vivo models of cardiovascular and neurodegenerative diseases where oxidative stress and vascular dysfunction are implicated.

This in-depth understanding of its mechanism of action will be crucial for the rational design and development of novel therapeutic agents based on the xanthone core structure.

References

In Vitro Profile of 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro biological activities of 1-Methoxy-2,3-methylenedioxyxanthone, a natural xanthone (B1684191) isolated from the roots of Polygala caudata. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of associated biological pathways and workflows.

Core Biological Activities: Antioxidant and Vasodilatory Effects

This compound has demonstrated notable antioxidant and vasodilatory properties in preclinical in vitro models.[1][2][3] These activities suggest its potential as a lead compound for the development of therapeutic agents targeting oxidative stress-related diseases and cardiovascular conditions.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the in vitro biological activities of this compound.

Table 1: Antioxidant Activity of this compound

| Assay Type | Concentration | Scavenging Effect (%) | Reference Compound |

| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 | Ascorbic Acid |

| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7 | Ascorbic Acid |

*Data presented as a range for a group of compounds including this compound (compound 5) as reported by Lin et al. (2005).[1][2]

Table 2: Vasodilatory Activity of this compound

| Assay Type | Agonist | Tissue | Effect |

| Aortic Ring Relaxation | KCl | Wistar Rat Thoracic Aorta | Dose-dependent relaxation |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity: H₂O₂ Scavenging Assay (Luminol Chemiluminescence)

This assay quantifies the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species.[2]

Protocol:

-

Reagent Preparation: Prepare a luminol (B1675438) solution and a hydrogen peroxide (H₂O₂) solution in a suitable buffer (e.g., phosphate-buffered saline).

-

Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to final test concentrations (e.g., 10 µg/mL and 2 µg/mL).

-

Assay Procedure:

-

In a 96-well plate, add the test compound solution.

-

Add the luminol solution to each well.

-

Initiate the chemiluminescence reaction by adding the H₂O₂ solution.

-

Immediately measure the chemiluminescence intensity using a microplate luminometer.

-

-

Control and Reference: Use a solvent control (vehicle) and a positive control (e.g., Ascorbic Acid).

-

Calculation: The scavenging effect is calculated as the percentage reduction in chemiluminescence in the presence of the test compound compared to the solvent control.

Vasodilatory Activity: Isolated Aortic Ring Relaxation Assay

This ex vivo method assesses the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.[2]

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a Wistar rat and excise the thoracic aorta.

-

Carefully remove adherent connective tissue and cut the aorta into rings of approximately 2-3 mm in width.

-

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: Allow the rings to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with buffer changes every 15-20 minutes.

-

Contraction: Induce a sustained contraction of the aortic rings by adding a contractile agent, such as potassium chloride (KCl).

-

Compound Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Data Recording: Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is tested.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by KCl.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the in vitro assays and a proposed signaling pathway for the vasodilatory effect.

Caption: Workflow for the isolation and in vitro bioactivity testing of this compound.

Caption: A proposed mechanism of vasodilation via inhibition of calcium influx in smooth muscle cells.

References

In-Depth Technical Guide on the Antioxidant Properties of 1-Methoxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxy-2,3-methylenedioxyxanthone, a natural compound isolated from the roots of Polygala caudata, has demonstrated notable antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of its antioxidant activity, focusing on quantitative data, detailed experimental methodologies, and the putative mechanisms of action. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been quantified through its ability to scavenge hydrogen peroxide (H₂O₂). The data, derived from a luminol (B1675438) chemiluminescence assay, is summarized in the table below.

| Compound | Concentration | H₂O₂ Scavenging Effect (%) | Reference |

| This compound | 10 µg/mL | 58.4 - 94.5 | [2][3] |

| 2 µg/mL | 26.0 - 84.7 | [2][3] |

Table 1: Hydrogen Peroxide Scavenging Activity of this compound.

Experimental Protocols

The primary method used to evaluate the antioxidant activity of this compound was the luminol-dependent chemiluminescence assay.[1][2][3] This assay is a sensitive and rapid method for detecting reactive oxygen species (ROS) and assessing the scavenging properties of antioxidant compounds.

Luminol-Dependent Chemiluminescence Assay for Hydrogen Peroxide Scavenging

Principle: This assay is based on the principle that luminol, in the presence of an oxidizing agent like hydrogen peroxide and a catalyst, emits light (chemiluminescence). The intensity of the emitted light is proportional to the concentration of the oxidizing agent. An antioxidant compound will scavenge the hydrogen peroxide, leading to a decrease in the chemiluminescence signal.

Reagents and Materials:

-

Luminol solution

-

Hydrogen peroxide (H₂O₂) solution

-

Catalyst (e.g., horseradish peroxidase (HRP), copper sulfate, or potassium ferricyanide)

-

Buffer solution (e.g., phosphate-buffered saline (PBS) or a carbonate buffer)

-

Microplate luminometer or a spectrophotometer capable of measuring chemiluminescence

-

96-well microplates (black or white, depending on the instrument)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known antioxidant like ascorbic acid or Trolox)

-

Negative control (solvent blank)

Procedure:

-

Preparation of Working Solutions: Prepare fresh working solutions of luminol, hydrogen peroxide, and the catalyst in the appropriate buffer. The concentrations of these reagents should be optimized for the specific instrument and experimental conditions.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

-

Assay Protocol:

-

Pipette the test compound dilutions, positive control, and negative control into the wells of the microplate.

-

Add the luminol solution to each well.

-

Initiate the chemiluminescent reaction by adding the hydrogen peroxide and catalyst solution to each well.

-

Immediately measure the chemiluminescence intensity using a luminometer. The measurement is typically taken over a specific time interval.

-

-

Data Analysis:

-

The percentage of H₂O₂ scavenging activity is calculated using the following formula:

Where:

-

CL_control is the chemiluminescence intensity of the negative control.

-

CL_sample is the chemiluminescence intensity in the presence of the test compound.

-

-

The results are typically expressed as the mean ± standard deviation from multiple replicates.

-

Mechanism of Action and Signaling Pathways

The antioxidant activity of xanthones, including this compound, is generally attributed to their ability to act as free radical scavengers. The proposed mechanism involves a Single Electron Transfer (SET) process. Theoretical studies suggest that xanthones, particularly in their deprotonated form, can donate an electron to a free radical, thereby neutralizing it. This process is thermodynamically favorable and can occur at diffusion-limited rates. The resulting xanthone (B1684191) radical is more stable and less reactive than the initial free radical.

Caption: General mechanism of xanthone antioxidant activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the antioxidant activity of a compound using an in vitro assay.

Caption: A typical workflow for an in vitro antioxidant assay.

References

Unveiling the Vasodilatory Potential of 1-Methoxy-2,3-methylenedioxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasodilatory effects of 1-Methoxy-2,3-methylenedioxyxanthone, a natural compound isolated from the roots of Polygala caudata[1][2]. This document synthesizes the available scientific data, details relevant experimental protocols, and elucidates the probable signaling pathways involved in its vascular smooth muscle relaxation properties.

Core Findings and Quantitative Data

This compound has been identified as a compound with notable vasodilatory properties[1][3]. While specific quantitative data such as EC50 and maximal relaxation (Emax) values for this particular xanthone (B1684191) are not discretely reported in the primary literature, studies on a mixture of related xanthones from Polygala caudata, including this compound, have demonstrated dose-dependent vasorelaxation[1][3].

To provide a comparative context, the vasodilatory activities of structurally related mono-oxygenated xanthones are presented below. These data highlight the significant influence of molecular substitutions on the potency and mechanism of action, suggesting that this compound likely possesses potent vasodilatory activity.

| Compound | Pre-contraction Agent | Emax (%) | pIC50 | Endothelium Dependency | Proposed Primary Mechanism | Reference |

| 9-Xanthenone | Phenylephrine (B352888) (0.1 µmol/L) | 53.63 ± 8.31 | 3.92 ± 0.16 | Independent | L-type Ca2+ channel blockade | [4] |

| 4-Hydroxyxanthone | Phenylephrine (0.1 µmol/L) | 96.22 ± 2.10 | 4.45 ± 0.07 | Independent | L-type Ca2+ channel blockade | [4] |

| 4-Methoxyxanthone | Phenylephrine (0.1 µmol/L) | 96.57 ± 12.40 | 5.04 ± 0.09 | Partially Dependent | NO production, K+ channel activation | [4] |

Experimental Protocols

The vasodilatory effects of this compound and related xanthones have been primarily investigated using ex vivo models of isolated arterial rings. The following is a detailed methodology based on published studies[1][3][4][5].

Preparation of Isolated Arterial Rings

-

Tissue Isolation: The thoracic aorta is carefully excised, cleaned of adherent connective and adipose tissues, and immediately placed in cold, oxygenated Krebs-Henseleit solution.

-

Ring Preparation: The aorta is cut into rings of approximately 4-5 mm in length. For studies investigating endothelium-dependent effects, the endothelium is mechanically removed from some rings by gently rubbing the intimal surface with a stainless-steel wire.

-

Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The rings are connected to isometric force transducers for the measurement of vascular tension.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes. The integrity of the endothelium is assessed by the relaxation response to acetylcholine (B1216132) (ACh) in rings pre-contracted with phenylephrine or norepinephrine (B1679862).

Vasodilation Assay

-

Pre-contraction: Once a stable baseline tension is achieved, the arterial rings are pre-contracted with a vasoactive agent. Potassium chloride (KCl) is used to induce depolarization-mediated contraction, primarily through the opening of voltage-gated Ca2+ channels. Alternatively, phenylephrine or norepinephrine can be used to induce receptor-mediated contraction.

-

Cumulative Concentration-Response Curve: After the contraction reaches a stable plateau, this compound is cumulatively added to the organ bath in increasing concentrations. The relaxation response is recorded at each concentration.

-

Data Analysis: The relaxation responses are expressed as a percentage of the maximal contraction induced by the pre-contraction agent. The pIC50 (the negative logarithm of the molar concentration of the substance that produces 50% of the maximal response) and Emax (maximal relaxation) are calculated from the concentration-response curves.

Experimental workflow for assessing vasodilatory effects.

Signaling Pathways in Vasodilation

While the precise signaling cascade for this compound has not been fully elucidated, based on the known mechanisms of other vasodilatory xanthones, a multi-target mechanism is likely involved. The vasodilatory effects of xanthones can be broadly categorized into endothelium-dependent and endothelium-independent pathways[4][5].

Endothelium-Dependent Pathway

The vascular endothelium plays a crucial role in modulating vascular tone through the release of nitric oxide (NO).

Endothelium-dependent NO/cGMP signaling pathway.

Endothelium-Independent Pathways

These mechanisms act directly on the vascular smooth muscle cells to induce relaxation.

-

Blockade of Calcium Channels: Inhibition of Ca2+ influx through voltage-gated calcium channels (VGCCs) is a common mechanism for vasodilation.

-

Activation of Potassium Channels: Opening of K+ channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes VGCCs, reduces intracellular Ca2+ concentration, and causes relaxation.

Endothelium-independent signaling pathways.

Conclusion and Future Directions

This compound is a promising natural compound with confirmed vasodilatory effects. While its precise mechanism of action and quantitative pharmacological parameters require further investigation, the existing data on related xanthones suggest a multi-target approach involving both endothelium-dependent and -independent pathways. Future research should focus on isolating this compound in sufficient quantities for detailed pharmacological characterization, including the determination of its EC50 and Emax values in different vascular beds and the elucidation of its specific molecular targets within the vascular smooth muscle and endothelial cells. Such studies will be invaluable for assessing its therapeutic potential in cardiovascular diseases such as hypertension.

References

- 1. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of vasorelaxation of thoracic aorta caused by xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 1-Methoxy-2,3-methylenedioxyxanthone in Polygala caudata: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary bioactivity of 1-Methoxy-2,3-methylenedioxyxanthone, a xanthone (B1684191) identified in the roots of Polygala caudata. This document details the experimental protocols for its extraction and purification, presents its quantitative biological activities, and explores the potential signaling pathways involved in its antioxidant and vasodilatory effects.

Introduction

Polygala caudata Rehd. et Wils. is a plant belonging to the Polygalaceae family, with a history of use in traditional Chinese medicine.[1] Phytochemical investigations of this plant have led to the isolation of various secondary metabolites, including a number of xanthones. Among these is this compound, a compound that has demonstrated notable antioxidant and vasodilatory properties in preliminary in vitro studies.[1][2] This guide serves as a technical resource for researchers interested in the chemistry and pharmacology of this compound.

Data Presentation

The quantitative data for the biological activities of this compound, referred to as compound 5 in the source literature, are summarized below.[1]

Table 1: Antioxidant Activity of this compound

| Assay | Concentration | Scavenging Effect (%) |

| H₂O₂ Scavenging | 10 µg/mL | 58.4 - 94.5 ¹ |

| H₂O₂ Scavenging | 2 µg/mL | 26.0 - 84.7 ¹ |

¹ The available data presents a range for a group of tested xanthones (compounds 1-5, 7, and 8). The precise value for this compound within this range is not individually specified in the primary literature.[1]

Table 2: Vasodilatory Activity of this compound

| Assay | Method | Activity |

| Vasodilation | Relaxation of KCl-induced contractions in Wistar rat thoracic aorta rings | Dose-dependent relaxing activity ² |

² The primary literature states that compounds 4-7, which includes this compound, exhibited dose-dependent relaxing activity. Specific quantitative data such as EC₅₀ values are not provided in the source.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and the in vitro assays used to determine its biological activity.

Isolation and Purification of this compound

The isolation of this compound from the roots of Polygala caudata was achieved through a multi-step extraction and chromatographic process.[1]

1. Plant Material and Extraction:

-

Dried and cut roots of Polygala caudata (27 kg) were refluxed with 95% and 50% ethanol (B145695) (EtOH), each performed twice for 2 hours.

-

The combined ethanol extracts were concentrated under vacuum to yield a residue.

-

The residue was suspended in 10 L of water and sequentially extracted with petroleum ether (5 x 2 L), ethyl acetate (B1210297) (EtOAc) (5 x 2 L), and n-butanol (n-BuOH) (5 x 2 L).

2. Chromatographic Separation:

-

The EtOAc extract (200 g) was subjected to column chromatography on a silica (B1680970) gel column (100-200 mesh, 1.5 kg) and eluted successively with chloroform (B151607) (CHCl₃) (12 L), EtOAc (12 L), acetone (B3395972) (9 L), and methanol (B129727) (MeOH) (9 L).

-

The CHCl₃ fraction (58.5 g) was further chromatographed on a silica gel column (200-300 mesh, 1.5 kg) with a petroleum ether/acetone gradient (4:1).

-

Fractions 6-10 from this column were combined and purified by Sephadex LH-20 column chromatography, eluting with a 1:1 mixture of CHCl₃ and MeOH, to yield this compound (80 mg).[1]

Antioxidant Activity Assays

The antioxidant potential of this compound was evaluated using two primary in vitro assays.[1]

1. Hydrogen Peroxide (H₂O₂) Scavenging Assay (Luminol Chemiluminescence Method):

-

Principle: This assay measures the ability of a compound to scavenge H₂O₂, thereby reducing the chemiluminescence produced by the reaction of luminol (B1675438) with H₂O₂ in the presence of a catalyst.

-

Reagents: Luminol solution, hydrogen peroxide solution, catalyst (e.g., horseradish peroxidase), and the test compound dissolved in a suitable solvent.

-

Procedure:

-

Prepare a reaction mixture containing the luminol solution and the catalyst in a suitable buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately measure the chemiluminescence using a luminometer.

-

A decrease in chemiluminescence in the presence of the test compound compared to a control indicates scavenging activity.

-

Ascorbic acid is typically used as a positive control.

-

2. Macrophage Respiratory Burst Assay:

-

Principle: This assay assesses the ability of a compound to scavenge reactive oxygen species (ROS) produced by macrophages during a respiratory burst, which can be induced by stimuli such as phorbol (B1677699) myristate acetate (PMA).

-

Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

-

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations.

-

Induce a respiratory burst by adding a stimulant (e.g., PMA).

-

Measure the production of ROS using a fluorescent or chemiluminescent probe (e.g., dichlorofluorescein diacetate or luminol).

-

A reduction in the signal in the presence of the test compound indicates scavenging of ROS.

-

Vasodilatation Assay

The vasodilatory effect of this compound was determined using isolated Wistar rat thoracic aorta rings.[1]

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

The rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

-

Procedure:

-

The aortic rings are allowed to equilibrate under a resting tension of 2 g for at least 60 minutes.

-

The rings are contracted by adding a high concentration of potassium chloride (KCl) (e.g., 60 mM) to the organ bath.

-

Once a stable contraction is achieved, the test compound is cumulatively added to the bath in increasing concentrations.

-

The relaxation of the aortic rings is recorded using an isometric force transducer.

-

The relaxing effect is expressed as a percentage of the KCl-induced contraction.

-

Mandatory Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathways

The precise molecular mechanisms of this compound have not been fully elucidated. However, based on the known activities of other xanthones, the following signaling pathways are plausible.

References

- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 1-Methoxy-2,3-methylenedioxyxanthone: Current Research and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from the roots of Polygala caudata, a plant used in traditional Chinese medicine.[1][2] This compound, with the chemical formula C15H10O5 and a molecular weight of 270.24 g/mol , has garnered interest in the scientific community for its potential therapeutic properties.[3] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its known biological activities, and outlines potential avenues for future investigation. All quantitative data is presented in structured tables, and detailed experimental protocols for cited studies are provided. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research conducted to date.

Biological Activities